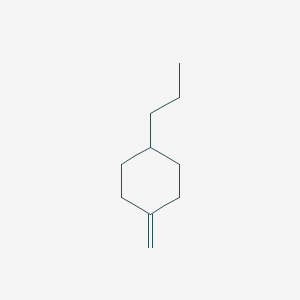
1-Methylidene-4-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylidene-4-propylcyclohexane is an organic compound with the molecular formula C10H20 . It is a member of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds. This compound is characterized by a cyclohexane ring with a methylidene group (CH2) and a propyl group (C3H7) attached to it. The structure of this compound can be represented as a six-membered ring with these substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of more complex precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylidene-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: Halogens (Br2, Cl2) with appropriate initiators or catalysts.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1-Methylidene-4-propylcyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkane reactions and mechanisms. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals or agrochemicals.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted.
Industry: It is used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylidene-4-propylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-defined pathways. For example, in oxidation reactions, it may form reactive intermediates that lead to the formation of alcohols or ketones. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simple cycloalkane with no substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Propylcyclohexane: A cyclohexane ring with a single propyl group.
Comparison: 1-Methylidene-4-propylcyclohexane is unique due to the presence of both a methylidene and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H18 |
|---|---|
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methylidene-4-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h10H,2-8H2,1H3 |
Clé InChI |
MCEJMRGWSULIIA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















